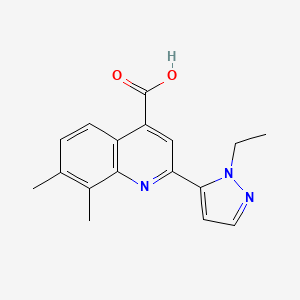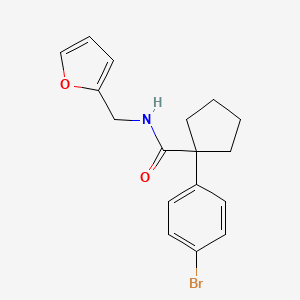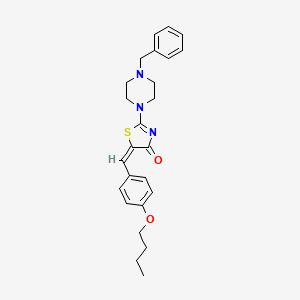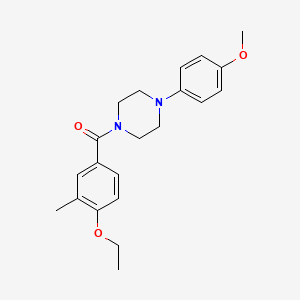![molecular formula C19H21ClFN3O3S B4578215 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
説明
This compound belongs to a class of chemicals that includes various functional groups such as sulfonyl, carboxamide, and halogenated benzyl groups, indicating its potential for diverse biological activities and chemical reactions. The presence of fluorine and chlorine suggests potential interactions with biological systems, while the piperidine and pyridine moieties hint at possible neurological activity.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including nucleophilic substitution, amide formation, and coupling reactions. For instance, the synthesis of O-substituted derivatives of piperidine-based sulfonamides involves coupling under dynamic pH control in aqueous media, followed by substitution reactions in the presence of sodium hydride and dimethylformamide (DMF) (Khalid et al., 2013). These methodologies could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a novel piperidin-4-one derivative was analyzed using single-crystal X-ray diffraction, providing insights into its nonplanar molecular conformation (Xue Si-jia, 2011). Such techniques would be crucial in determining the conformational stability and electronic distribution of the target molecule.
Chemical Reactions and Properties
Compounds with similar structural features participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and eliminations. The reactivity is significantly influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric hindrance around reactive centers. For example, the cycloaddition reactions involving N-sulfonylimines and enones or ynones can yield complex piperidine derivatives with high diastereo- and enantioselectivity (Yong Liu et al., 2013).
科学的研究の応用
Environmental Persistence and Toxicity
Research on perfluorinated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) has highlighted their environmental persistence and potential toxicity. Studies have focused on the microbial degradation of these compounds and their precursors, revealing complex pathways that lead to persistent environmental pollutants (Liu & Avendaño, 2013). Additionally, the bioaccumulation and toxic effects of PFASs have been critically reviewed, showing systemic toxicities and the need for further toxicological studies to assess the safety of fluorinated alternatives (Wang et al., 2019).
Therapeutic Applications and Synthesis
Sulfonyl and piperidine derivatives are widely explored in medicinal chemistry for their potential therapeutic applications. For instance, tert-butanesulfinamide has been used in the asymmetric synthesis of N-heterocycles, including piperidines, indicating the importance of these moieties in developing pharmacologically active compounds (Philip et al., 2020). Sulfonamide compounds, in particular, have been extensively patented for their broad spectrum of biological activities, including as bacteriostatic antibiotics and inhibitors in various therapeutic targets (Gulcin & Taslimi, 2018).
Ecotoxicology and Environmental Safety
The ecological risks of PFASs have been assessed, indicating a need for comprehensive monitoring and advanced methodologies to understand their environmental fate and impacts (Ankley et al., 2020). Additionally, the developmental toxicity of perfluoroalkyl acids highlights the concern over these compounds' effects on human health and the environment, necessitating further investigation (Lau et al., 2004).
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-17-2-1-3-18(21)16(17)13-28(26,27)24-10-6-15(7-11-24)19(25)23-12-14-4-8-22-9-5-14/h1-5,8-9,15H,6-7,10-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWDCVNRATKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4578142.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)
![3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)

![4-oxo-N-propyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4578207.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4578229.png)
